![molecular formula C10H14S B3048280 3-n-Butylbenzenethiol CAS No. 16325-89-6](/img/structure/B3048280.png)
3-n-Butylbenzenethiol
Overview
Description
3-n-Butylbenzenethiol is a chemical compound that is widely used in various scientific research applications. This compound is also known as 3-n-butylphenylthiol or 1-(3-Butylphenyl)ethanethiol. It is a colorless to yellowish liquid with a strong odor. The molecular formula of 3-n-Butylbenzenethiol is C10H14S, and its molecular weight is 166.28 g/mol.
Scientific Research Applications
Reaction Studies with Hydrocarbons
A study by Španěl & Smith (1998) explored the reactions of various aromatic and aliphatic hydrocarbons, including 3-n-butylbenzenethiol, with H3O+, NO+, and O2+. The research focused on the reaction mechanisms and rate coefficients of these hydrocarbons, which are crucial for understanding chemical interactions in various industrial and environmental processes.
Nanocluster Research
In the realm of nanocluster research, 3-n-butylbenzenethiol was used in studies involving gold quantum boxes. Zeng et al. (2016) detailed the synthesis and structure determination of gold nanoclusters protected by 3-n-butylbenzenethiol. This research contributes to understanding the size-dependent properties and periodicities in metal nanoclusters, which are vital for their application in catalysis and material science.
Endocrine Disruption Studies
Although not directly involving 3-n-butylbenzenethiol, research by Routledge et al. (1998) on butylparaben, a structurally related compound, showed its weak estrogenic activity. This is significant in environmental and health contexts, highlighting the potential endocrine-disrupting properties of similar compounds.
Organometallic Chemistry
In organometallic chemistry, studies like those conducted by Yearwood et al. (2000) have explored the reactions of organoindium thiolates, closely related to 3-n-butylbenzenethiol. These studies provide insights into the synthesis and structural characteristics of these compounds, which have implications in materials science and catalysis.
Ligand Effects in Metal Clusters
Elucidating ligand effects in thiolate-protected metal clusters by Hossain et al. (2019) revealed how ligands like 3-n-butylbenzenethiol affect the properties of metal clusters. This research is crucial for tailoring the properties of metal clusters for specific applications in nanotechnology and catalysis.
properties
IUPAC Name |
3-butylbenzenethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8,11H,2-3,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVIODAMAHTWHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=CC=C1)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601799 | |
Record name | 3-Butylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16325-89-6 | |
Record name | 3-Butylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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